tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate
Overview
Description
tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate: is an organic compound with the molecular formula C12H15N3O6 and a molecular weight of 297.26 g/mol . This compound is a derivative of carbamic acid and is characterized by the presence of a tert-butyl group, a 2-methyl group, and two nitro groups on a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate typically involves the reaction of 2-methyl-3,5-dinitroaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted phenyl carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry: tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a protecting group for amines in peptide synthesis .
Biology: In biological research, this compound is used to study enzyme mechanisms and as a probe to investigate protein-ligand interactions .
Industry: In the industrial sector, this compound is used in the manufacture of agrochemicals and as a stabilizer in polymer production .
Mechanism of Action
The mechanism of action of tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure through covalent interactions. The nitro groups play a crucial role in these interactions by participating in redox reactions and forming reactive intermediates .
Comparison with Similar Compounds
tert-Butyl carbamate: A simpler analogue without the nitro and methyl groups.
Benzyl carbamate: Contains a benzyl group instead of a tert-butyl group.
Phenyl carbamate: Lacks the tert-butyl and nitro groups.
Uniqueness: tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate is unique due to the presence of both nitro groups and a tert-butyl group, which confer distinct chemical reactivity and stability. The nitro groups enhance its electron-withdrawing properties, making it a versatile intermediate in various chemical reactions .
Biological Activity
tert-Butyl (2-methyl-3,5-dinitrophenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and antibacterial contexts. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound, emphasizing its mechanism of action and therapeutic potential.
Synthesis
The synthesis of this compound typically involves the reaction of 2-amino-3-methylphenol with tert-butyl chloroformate in the presence of a base. The resulting carbamate can be purified through recrystallization or chromatography. This compound is often evaluated alongside various derivatives to assess the influence of structural modifications on biological activity.
Anti-inflammatory Activity
Research indicates that derivatives of tert-butyl carbamates exhibit significant anti-inflammatory properties. In a study involving the evaluation of several carbamate analogues, compounds were tested for their efficacy against carrageenan-induced paw edema in rats. The results demonstrated that certain derivatives achieved inhibition rates ranging from 39% to 54%, comparable to the standard anti-inflammatory drug indomethacin .
Compound | Inhibition (%) | Time (h) |
---|---|---|
4a | 54.239 | 9 |
4i | 39.021 | 12 |
The study further included in silico docking studies that suggested effective binding modes to the COX-2 enzyme, which is crucial for mediating inflammatory responses .
Antibacterial Activity
The incorporation of a 3,5-dinitroaryl moiety into amino acid hydrazides has been shown to enhance antibacterial activity against Mycobacterium tuberculosis (Mtb), including drug-resistant strains. The modifications led to compounds with minimum inhibitory concentrations (MICs) often below 50 µM against various Mtb strains .
Compound Type | MIC (µM) | Activity Against |
---|---|---|
Hydrazide with 3,5-dinitro | <50 | Wild-type Mtb |
Hydrazide with 3-chlorophenyl | 9 | INH-resistant Mtb |
These findings highlight the potential for developing new therapies targeting resistant strains of tuberculosis, suggesting that structural modifications can significantly impact therapeutic efficacy.
Case Study 1: Anti-inflammatory Efficacy
In a controlled animal study, a series of tert-butyl carbamate derivatives were administered to evaluate their anti-inflammatory effects. The results indicated that compounds with specific substitutions exhibited higher efficacy than traditional treatments, suggesting a promising avenue for new anti-inflammatory drugs.
Case Study 2: Antitubercular Properties
Another study focused on the antibacterial properties of modified hydrazides containing the dinitrophenyl moiety. The compounds were tested against both wild-type and resistant strains of Mtb, revealing differential selectivity and enhanced activity against resistant strains. This underscores the importance of structural diversity in drug design for combating drug-resistant infections.
Properties
IUPAC Name |
tert-butyl N-(2-methyl-3,5-dinitrophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c1-7-9(13-11(16)21-12(2,3)4)5-8(14(17)18)6-10(7)15(19)20/h5-6H,1-4H3,(H,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDRBUAYGVFYTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901152554 | |
Record name | Carbamic acid, N-(2-methyl-3,5-dinitrophenyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901152554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1588441-20-6 | |
Record name | Carbamic acid, N-(2-methyl-3,5-dinitrophenyl)-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-20-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-(2-methyl-3,5-dinitrophenyl)-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901152554 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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